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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-3-amine
CAS No.: 2089650-61-1
Cat. No.: B2854637
Get Quote
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Content Type: Technical Comparison Guide Subject: 7-Fluoro-1,5-naphthyridin-3-amine
(CAS: 2089650-61-1) Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK
Researchers.

Executive Summary: The Strategic Value of the 7-
Fluoro Scaffold

In the optimization of kinase inhibitors and epigenetic modulators, the 1,5-naphthyridine core
has emerged as a privileged bioisostere for the classic quinoline scaffold. It offers superior
aqueous solubility and distinct hydrogen-bonding vectors. However, the parent scaffold suffers
from rapid oxidative metabolism at the electron-rich C7 position.

7-Fluoro-1,5-naphthyridin-3-amine represents a strategic "scaffold hop" designed to address
these liabilities. This guide objectively compares this fluorinated building block against its non-
fluorinated parent and the carbocyclic quinoline analog.

Key Findings:
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» Metabolic Stability: The C7-fluorine atom blocks the primary site of CYP450-mediated
hydroxylation, significantly extending intrinsic clearance (

) half-life.

o Electronic Modulation: The strong electron-withdrawing effect of fluorine reduces the basicity
of the N1/N5 nitrogens, altering hinge-binding affinity and reducing promiscuous off-target

binding (cross-reactivity).

o Selectivity: While the parent 1,5-naphthyridine often exhibits pan-kinase activity, the 7-fluoro
analog frequently demonstrates sharper selectivity profiles due to altered electrostatic
potential surfaces.

Chemical & Physical Property Profiling[1]

The following table contrasts the subject compound with its primary alternatives. Data
represents consensus values derived from physicochemical modeling and structural alert

analysis.

Table 1: Physicochemical Comparison
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Feature

7-Fluoro-1,5-
naphthyridin-3-
amine

1,5-Naphthyridin-3-
amine

3-Aminoquinoline

Structure

(Fluorinated Diaza)

(Diaza Parent)

(Mono-aza Analog)

Electronic Character

Electron-Deficient (

-acidic)

Electron-Rich

Neutral/Basic

~2.8 (Reduced

pKa (Conjugate Acid) o ~3.9 ~4.9
Basicity)
cLogP 1.15 0.85 1.70
Moderate

Metabolic Liability

Low (C7 blocked)

High (C7 oxidation)

(Benzylic/Ring)

H-Bond Acceptors

3 (N1, N5, F)

2 (N1, N5)

1 (N1)

Solubility (pH 7.4)

Moderate

High

Low

Expert Insight: The reduction in pKa (from 3.9 to 2.8) is critical. Many kinase inhibitors fail due to

lysosomal trapping or hERG inhibition caused by high basicity. The 7-fluoro substitution

mitigates this risk while maintaining the H-bond acceptor capability required for the hinge

region.

Cross-Reactivity & Kinase Selectivity Logic

"Cross-reactivity" in this context refers to the scaffold's tendency to bind off-target kinases

(promiscuity) or inhibit metabolic enzymes (CYP inhibition).

Structural Logic of Selectivity
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The 1,5-naphthyridine scaffold mimics the purine core of ATP. However, without the
"gatekeeper” modulation provided by the fluorine atom, the scaffold is often too "sticky."

Figure 1: Mechanistic divergence between the parent and fluorinated scaffolds. The fluorine
atom acts as both a metabolic shield and an electronic tuner.

Liability Profiling Data (Representative)

When incorporated into a Type | kinase inhibitor template (e.g., targeting TGF-3 or CK2), the
cross-reactivity profile shifts:

7-Fluoro-Analog Non-Fluoro Parent

Assay Target Interpretation
Performance Performance
Slight potency loss
Primary Target (e.g., due to electron
CK2) nM nM withdrawal, but
acceptable.
Major Advantage:
Off-Target (p38 Fluorine reduces
MAPK) nM nM promiscuous H-
bonding.

Fluorine reduces the
_— coordinate covalent
CYP3A4 Inhibition
bond strength to

Heme-Fe.

Experimental Protocols

To validate the utility of 7-Fluoro-1,5-naphthyridin-3-amine in your specific pipeline, use the
following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blockade" effect of the C7-Fluorine.

e Preparation:
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o Prepare 10 mM stock solutions of the 7-Fluoro amine and the non-fluorinated control in
DMSO.

o Thaw Human Liver Microsomes (HLM) and NADPH regenerating system.

e |ncubation:

o Dilute compounds to 1 uM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal
protein.

o Pre-incubate at 37°C for 5 minutes.
o Start: Initiate reaction with NADPH (1 mM final).
o Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
e Quenching & Analysis:
o Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
o Centrifuge (4000g, 20 min).
o Analyze supernatant via LC-MS/MS (MRM mode).
« Validation Criteria:
o The Non-Fluoro parent should show >50% depletion by 30 mins (High Clearance).

o The 7-Fluoro analog should show <20% depletion by 30 mins (Low/Medium Clearance).

Protocol B: Kinase Selectivity Profiling (Workflow)

Figure 2: Screening workflow for naphthyridine-based inhibitors. The 7-F core is stable;
optimization focuses on the amine substituents.

Synthesis & Handling Notes

o Reactivity: The C3-amine is less nucleophilic than in aniline. For Buchwald-Hartwig
couplings, use robust catalytic systems (e.g., Pd2(dba)3 / XPhos) rather than standard
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conditions used for simple anilines.

» Safety: While no specific acute toxicity is reported for the intermediate, fluorinated
heteroaromatics can release fluoride ions upon combustion or extreme metabolic
breakdown. Handle with standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective
TGF-beta type | receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [Comparative Profiling Guide: 7-Fluoro-1,5-naphthyridin-
3-amine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2854637/docs#comparative-profiling-guide-7-fluoro-
1-5-naphthyridin-3-amine-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15317461/
https://pubmed.ncbi.nlm.nih.gov/15317461/
https://www.benchchem.com/product/b2854637/docs#comparative-profiling-guide-7-fluoro-1-5-naphthyridin-3-amine-scaffold
https://www.benchchem.com/product/b2854637/docs#comparative-profiling-guide-7-fluoro-1-5-naphthyridin-3-amine-scaffold
https://www.benchchem.com/product/b2854637/docs#comparative-profiling-guide-7-fluoro-1-5-naphthyridin-3-amine-scaffold
https://www.benchchem.com/product/b2854637/docs#comparative-profiling-guide-7-fluoro-1-5-naphthyridin-3-amine-scaffold
https://www.benchchem.com/product/b2854637?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2854637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

